

The Chemical and Physical Landscape of Substituted Benzoyleneureas: A Technical Guide

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Compound of Interest

Compound Name: *Benzoyleneurea*

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For Researchers, Scientists, and Drug Development Professionals

Substituted **benzoyleneureas**, also known as quinazoline-2,4(1H,3H)-diones, represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their rigid, bicyclic core structure provides a unique scaffold for the development of therapeutic agents targeting a range of diseases, from cancer to microbial infections. This technical guide delves into the core chemical and physical properties of these compounds, offering a consolidated resource for researchers engaged in their synthesis and development.

Physicochemical Properties

The physicochemical properties of substituted **benzoyleneureas** are pivotal to their biological activity, influencing factors such as solubility, membrane permeability, and target binding affinity. Key parameters are summarized below, showcasing the impact of various substituents on the core structure.

Compound/ Substituent	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Solubility	Spectroscopic Data Highlights
Benzoyleneurea (Parent)	C ₈ H ₆ N ₂ O ₂	162.15	>300	Slightly soluble in alcohols; Soluble in DMF and ammonium hydroxide.[1]	¹ H NMR (DMSO-d ₆): δ 7.21-7.94 (m, 4H, Ar-H), 11.56 (s, 1H, NH). IR (KBr, cm ⁻¹): ~3430 (NH), 1715, 1650 (C=O). [2]
3-(2-Morpholino-2-oxoethyl)quinazoline-2,4(1H,3H)-dione	C ₁₄ H ₁₅ N ₃ O ₄	289.29	254-255	-	¹ H NMR (DMSO-d ₆): δ 3.44 (t, 4H), 3.64 (t, 4H), 4.77 (s, 2H), 7.21-7.94 (m, 4H), 11.56 (s, 1H). IR (KBr, cm ⁻¹): ~3430 (NH), 2907, 2874 (aliphatic CH), 1715, 1650 (C=O). [2]
3-(2-Oxo-2-(piperidin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione	C ₁₅ H ₁₇ N ₃ O ₃	287.32	204	-	¹ H NMR (CDCl ₃): δ 1.61-1.70 (m, 6H), 3.53 & 3.62 (2t, 4H), 4.90 (s, 2H), 6.97-7.86 (m, 4H), 10.38 (s,

¹H). IR (KBr, cm⁻¹): 3193 (NH), 2934, 2857 (aliphatic CH), 1721, 1652 (C=O).
[2]

2,3-Dimethylquinazolin-4(3H)-one

C₁₀H₁₀N₂O

174.20

-

-

¹H NMR (CDCl₃): δ 2.59 (s, 3H), 3.35 (s, 3H), 7.40-7.96 (m, 4H).[1]

2-Methyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one

C₁₉H₁₄N₂O

286.33

-

-

¹H NMR (CDCl₃): δ 2.41 (s, 3H), 7.26-8.07 (m, 11H). ¹³C NMR (DMSO-d₆): δ 22.40, 118.64-168.74 (Ar-C, C=O).[1]

Structure-Activity Relationships

The biological effects of substituted **benzoyleneureas** are intricately linked to the nature and position of their substituents. Structure-activity relationship (SAR) studies have revealed several key insights:

- Positions 1 and 3: Substitution at the N-1 and N-3 positions of the quinazoline-2,4(1H,3H)-dione ring is a critical determinant of biological activity. The introduction of various moieties, including alkyl, aryl, and heterocyclic groups, can significantly modulate the compound's

interaction with biological targets.[3][4] For instance, the incorporation of oxadiazole rings at both positions has been shown to enhance antibacterial potency.[3]

- Position 2: The introduction of methyl, amine, or thiol groups at the 2-position is often essential for antimicrobial activities.[5]
- Aromatic Ring Substitution: Halogen atoms at the 6 and 8 positions of the benzene ring can improve antimicrobial properties.[5]

Experimental Protocols

The synthesis of substituted **benzoyleneureas** typically involves multi-step procedures. Below are generalized experimental protocols for common synthetic transformations.

General Procedure for N-Alkylation of Quinazoline-2,4(1H,3H)-dione

This procedure describes the introduction of an alkyl group at the N-3 position.

- Dissolution: Dissolve quinazoline-2,4(1H,3H)-dione in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
- Base Addition: Add a base, typically potassium carbonate (K_2CO_3), to the solution to deprotonate the nitrogen atom.
- Alkylating Agent: Introduce the desired alkylating agent (e.g., ethyl chloroacetate) to the reaction mixture.
- Reaction: Stir the mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.
- Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).

General Procedure for Hydrazinolysis

This protocol is used to convert an ester functionality to a hydrazide, a key intermediate for further derivatization.

- **Suspension:** Suspend the ester derivative (e.g., the product from the N-alkylation step) in an alcoholic solvent, such as ethanol.
- **Hydrazine Addition:** Add hydrazine hydrate to the suspension.
- **Reflux:** Heat the reaction mixture to reflux for several hours.
- **Cooling and Filtration:** Cool the mixture to room temperature, and collect the precipitated product by filtration.
- **Washing:** Wash the product with a cold solvent (e.g., cold ethanol) to remove impurities.

Synthesis of 2-Substituted Quinazolin-4(3H)-ones via Condensation

This method describes the formation of the quinazolinone ring from an anthranilamide precursor.

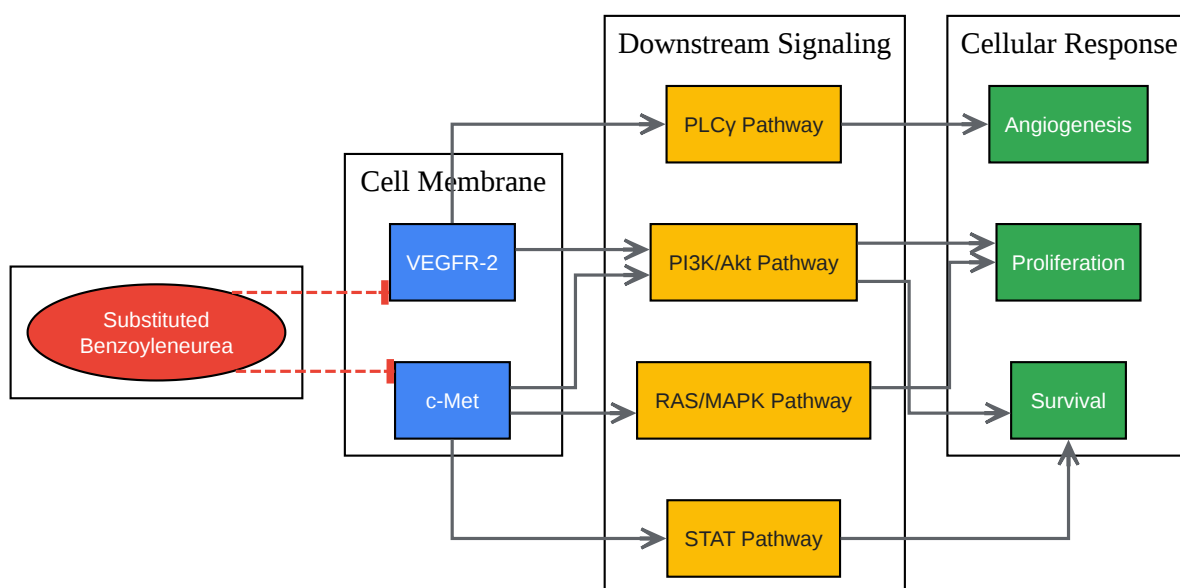
- **Reaction Mixture:** Combine 2-aminobenzamide and a substituted aldehyde in dimethyl sulfoxide (DMSO).
- **Heating:** Heat the mixture at a specific temperature for a designated time.
- **Precipitation:** Cool the reaction mixture and add water to precipitate the product.
- **Filtration and Washing:** Collect the solid by filtration and wash with water.
- **Purification:** Recrystallize the crude product from a suitable solvent.[6]

Biological Activity and Signaling Pathways

Substituted **benzoyleneureas** have been shown to inhibit several key enzymes involved in disease pathogenesis, highlighting their therapeutic potential.

Inhibition of c-Met and VEGFR-2 Tyrosine Kinases

Certain 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have demonstrated potent dual inhibitory activity against c-Met and VEGFR-2, two receptor tyrosine kinases crucial for tumor growth, angiogenesis, and metastasis.[2] The inhibition of these pathways can lead to the suppression of cancer cell proliferation and survival.

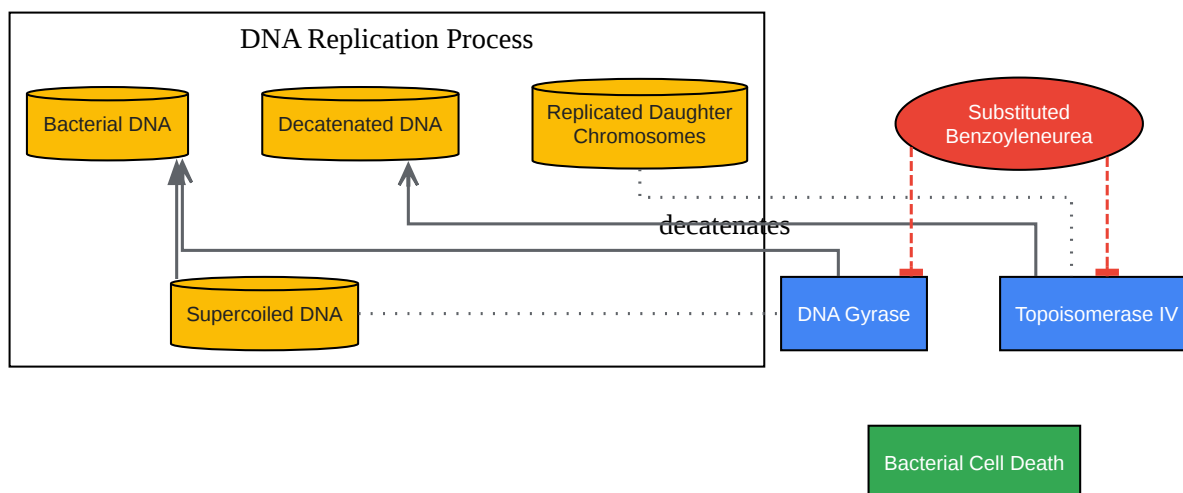


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Caption: Inhibition of c-Met and VEGFR-2 signaling pathways by substituted benzyleneureas.

Inhibition of Bacterial Gyrase and Topoisomerase IV

Some quinazoline-2,4(1H,3H)-dione derivatives act as fluoroquinolone-like inhibitors of bacterial DNA gyrase and topoisomerase IV.[3] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.



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Caption: Mechanism of action of substituted **benzoyleneureas** as bacterial DNA gyrase and topoisomerase IV inhibitors.

This guide provides a foundational understanding of the chemical and physical properties of substituted **benzoyleneureas**. The presented data and protocols serve as a starting point for researchers to design and synthesize novel derivatives with tailored properties for various therapeutic applications. Further exploration into the rich chemical space of this scaffold holds significant promise for the future of drug discovery.

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